![molecular formula C23H18ClN3O3 B14905111 5-(3-chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14905111.png)
5-(3-chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione is a complex organic compound that features a unique structure combining various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques to isolate the compound in its pure form. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial production process .
化学反应分析
Types of Reactions
5-(3-Chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
科学研究应用
5-(3-Chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(3-Chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolo[3,4-d]isoxazole derivatives and related heterocyclic compounds. Examples include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
What sets 5-(3-Chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C23H18ClN3O3 |
|---|---|
分子量 |
419.9 g/mol |
IUPAC 名称 |
5-(3-chloro-2-methylphenyl)-2-phenyl-3-pyridin-3-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C23H18ClN3O3/c1-14-17(24)10-5-11-18(14)26-22(28)19-20(15-7-6-12-25-13-15)27(30-21(19)23(26)29)16-8-3-2-4-9-16/h2-13,19-21H,1H3 |
InChI 键 |
TXGUTMNUCUJRAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CN=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


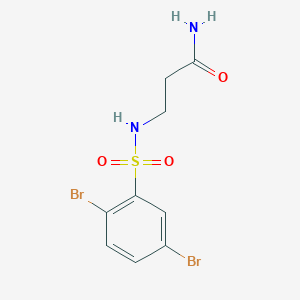
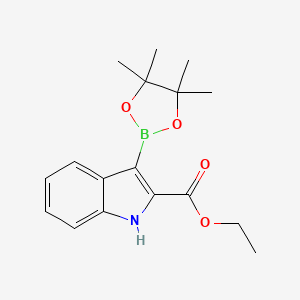
![(4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14905042.png)
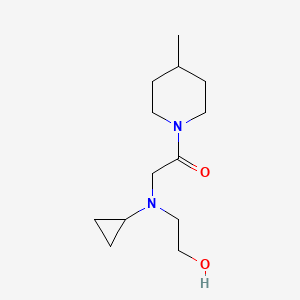
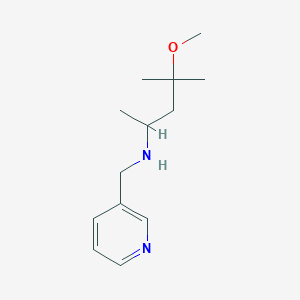
![(2E)-3-[(2-fluorophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14905058.png)


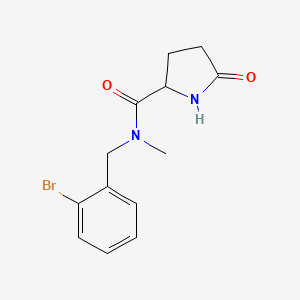
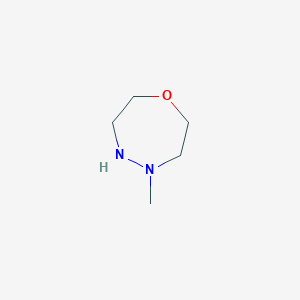
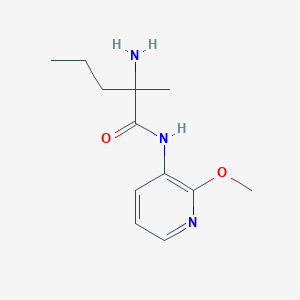
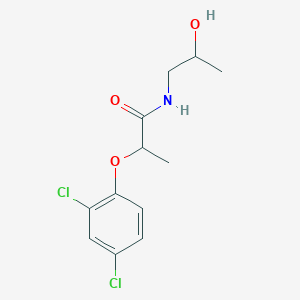
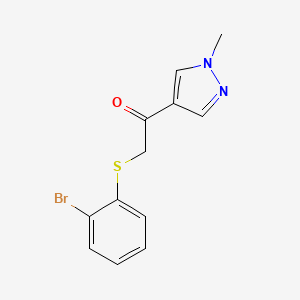
![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
